N-(3-methyl-1-adamantyl)acetamide

Description

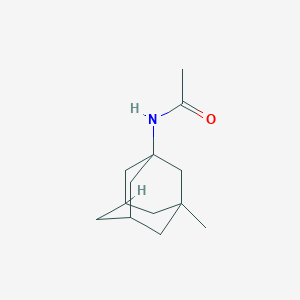

Structure

3D Structure

Properties

IUPAC Name |

N-(3-methyl-1-adamantyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-9(15)14-13-6-10-3-11(7-13)5-12(2,4-10)8-13/h10-11H,3-8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANVSQCVSVDXSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC12CC3CC(C1)CC(C3)(C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10306702 | |

| Record name | N-(3-methyl-1-adamantyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778-09-6 | |

| Record name | NSC179381 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-methyl-1-adamantyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(3-methyl-1-adamantyl)acetamide via the Ritter Reaction

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of N-(3-methyl-1-adamantyl)acetamide. We will explore the robust and efficient Ritter reaction, delving into its mechanistic underpinnings, a field-proven experimental protocol, and the critical context of adamantane derivatives in modern medicinal chemistry.

Strategic Importance: The Adamantane Scaffold in Drug Discovery

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, is a privileged scaffold in medicinal chemistry.[1][2] Its unique three-dimensional structure and physicochemical properties are leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[3][4] Incorporating an adamantane cage can improve a drug's metabolic stability, increase its lipophilicity to facilitate passage across the blood-brain barrier, and provide a rigid anchor for the precise spatial orientation of pharmacophoric groups.[4][5]

This compound serves as a valuable intermediate, building upon the foundational adamantane structure to enable further synthetic elaboration in the development of novel therapeutics.[6] The Ritter reaction stands out as the most direct and efficient method for its preparation, capitalizing on the inherent stability of the adamantyl carbocation.[6][7]

The Ritter Reaction: A Mechanistic Deep Dive

The Ritter reaction is a powerful chemical transformation that converts a nitrile into an N-alkyl amide.[8][9] The reaction's success hinges on the generation of a stable carbocation intermediate, which is then trapped by the nitrile.[10][11][12] Tertiary alcohols, such as those on an adamantane bridgehead, are ideal substrates due to the exceptional stability of the resulting tertiary carbocation.[13]

The mechanism proceeds through several distinct steps:

-

Carbocation Formation: The reaction is initiated in the presence of a strong acid, typically sulfuric acid. The acid protonates the hydroxyl group of the precursor, 3-methyl-1-adamantanol, forming a good leaving group (water).

-

Nucleophilic Attack: The highly stable tertiary bridgehead carbocation is then subjected to nucleophilic attack by the lone pair of electrons on the nitrogen atom of acetonitrile.[8][11]

-

Nitrilium Ion Intermediate: This attack forms a key intermediate: a nitrilium ion.[10][11]

-

Hydrolysis: During aqueous workup, the nitrilium ion is hydrolyzed, ultimately yielding the stable this compound product.[8][11]

Caption: The mechanistic pathway of the Ritter reaction.

A Validated Experimental Protocol for Synthesis

This protocol describes a self-validating system for the synthesis of this compound, incorporating in-process controls and clear endpoints. The chosen precursor is 3-methyl-1-adamantanol due to its direct conversion to the required carbocation.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 3-methyl-1-adamantanol | 166.28 | 10.0 g | 0.060 | Starting Material |

| Acetonitrile (CH₃CN) | 41.05 | 100 mL | 1.89 | Reactant & Solvent |

| Sulfuric Acid (H₂SO₄, 98%) | 98.08 | 20 mL | 0.367 | Catalyst |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | Extraction Solvent |

| Sodium Hydroxide (NaOH) | 40.00 | ~25 g | - | For 10% aq. solution |

| Deionized Water | 18.02 | 500 mL | - | Workup & Washing |

| Anhydrous MgSO₄/Na₂SO₄ | - | As needed | - | Drying Agent |

| Crushed Ice | - | ~300 g | - | Quenching |

Step-by-Step Methodology

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-methyl-1-adamantanol (10.0 g) and acetonitrile (100 mL). Cool the flask in an ice/water bath with stirring.

-

Acid Addition: Add concentrated sulfuric acid (20 mL) dropwise via an addition funnel over approximately 30 minutes.

-

Expertise & Causality: This slow, dropwise addition is critical to control the highly exothermic protonation and carbocation formation. Maintaining the temperature below 10°C prevents undesirable side reactions and ensures safety.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 3-4 hours.

-

Trustworthiness: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible. This provides a clear, verifiable endpoint.

-

-

Quenching: Slowly and carefully pour the reaction mixture into a large beaker containing approximately 300 g of crushed ice.

-

Expertise & Causality: Quenching on ice rapidly halts the reaction and dilutes the concentrated acid, making the subsequent neutralization step safer and more controllable.

-

-

Neutralization and Precipitation: While stirring the cold aqueous mixture, slowly add a 10% aqueous solution of sodium hydroxide until the pH is strongly basic (pH > 10, check with pH paper). A thick white precipitate of the crude product will form.

-

Trustworthiness: The amide product is generally insoluble in basic aqueous media. Complete precipitation at a high pH is a key validation step for successful product formation before isolation.

-

-

Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.

-

Purification and Drying: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture or acetone, to yield a white crystalline solid. Dry the purified product under vacuum.

Product Characterization and Validation

Affirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic and physical methods provides a self-validating system of characterization.

| Property | Data |

| Molecular Formula | C₁₃H₂₁NO |

| Molecular Weight | 207.31 g/mol [6] |

| Appearance | White crystalline solid |

| Boiling Point | 349.9°C at 760 mmHg[6] |

| Density | 1.06 g/cm³[6] |

Spectroscopic Data Interpretation:

-

¹H NMR: The spectrum will show characteristic signals for the adamantyl cage protons, a singlet for the cage-methyl group, a singlet for the acetyl methyl group, and a broad singlet for the N-H proton.

-

¹³C NMR: The spectrum will display signals corresponding to the carbons of the adamantane skeleton, including the two distinct bridgehead carbons (one bearing the amide and one bearing the methyl group), the acetyl methyl carbon, and the carbonyl carbon (C=O) typically downfield (~170 ppm).

-

IR Spectroscopy: Key vibrational bands will confirm functional groups: a sharp peak around 1640 cm⁻¹ for the amide C=O stretch and a peak in the 3300 cm⁻¹ region for the N-H stretch.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (m/z = 207.31).

Conclusion

The Ritter reaction provides an elegant and highly effective route for the synthesis of this compound. By understanding the underlying mechanism and adhering to a carefully controlled and validated protocol, researchers can reliably produce this valuable chemical intermediate. The strategic importance of the adamantane scaffold in overcoming challenges in drug design—such as metabolic instability and poor bioavailability—ensures that efficient synthetic methods like the one detailed herein will remain critical tools for professionals in pharmaceutical research and development.[1][5]

References

-

Organic Chemistry Portal. (2019-11-01). Ritter Reaction. [Link]

-

Niknam, K., & Deris, A. (n.d.). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid. Journal of the Iranian Chemical Society. [Link]

-

Organic Chemistry Portal. (n.d.). Ritter Reaction. [Link]

-

Wikipedia. (n.d.). Ritter reaction. [Link]

-

NROChemistry. (n.d.). Ritter Reaction. [Link]

- Google Patents. (n.d.). RU2401828C2 - N-(1-adamantyl)acetamide synthesis method.

-

Pharmacia. (2023-10-11). Adamantane-containing drug delivery systems. [Link]

-

ResearchGate. (n.d.). The Ritter reaction mechanism for the synthesis of.... [Link]

-

ACS Publications. (n.d.). Continuous-Flow Ritter Reaction for Sustainable Amide Synthesis Using a Recyclable m-Phenolsulfonic Acid-Formaldehyde Resin Catalyst | The Journal of Organic Chemistry. [Link]

-

SciSpace. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetamide, N-methyl- (CAS 79-16-3). [Link]

- Google Patents. (n.d.). WO1989007590A1 - Process of preparing n-(1-adamantyl) acetamide.

-

RSC Publishing. (2025-07-15). A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis. [Link]

-

Journal of Chemical Health Risks. (2025-10-05). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. [Link]

-

ConnectSci. (2024-08-02). Unlocking therapeutic potential: the role of adamantane in drug discovery. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

- 4. connectsci.au [connectsci.au]

- 5. jchr.org [jchr.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Ritter reaction - Wikipedia [en.wikipedia.org]

- 9. RU2401828C2 - N-(1-adamantyl)acetamide synthesis method - Google Patents [patents.google.com]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. Ritter Reaction [organic-chemistry.org]

- 12. A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00489F [pubs.rsc.org]

- 13. Ritter Reaction | NROChemistry [nrochemistry.com]

chemical and physical properties of N-(3-methyl-1-adamantyl)acetamide

An In-depth Technical Guide to the Chemical and Physical Properties of N-(3-methyl-1-adamantyl)acetamide

Introduction

This compound is a derivative of adamantane, a rigid, tricyclic hydrocarbon (C₁₀H₁₆) whose carbon framework mimics the diamond lattice structure.[1] The unique properties of the adamantane cage—namely its high lipophilicity, steric bulk, and metabolic stability—have made it a privileged scaffold in medicinal chemistry.[2] The incorporation of an adamantyl moiety can significantly enhance the therapeutic profile of a parent compound by improving its bioavailability and pharmacokinetic properties.[2][3]

This compound, this compound, is of particular interest due to its structural relationship to well-known drugs. Adamantane derivatives like Amantadine and Rimantadine have been utilized as antiviral agents that target the M2 protein ion channel of the influenza A virus.[4] this compound is also identified by the synonym N-Acetyl Demethyl Memantine, indicating its structural relation to Memantine (1-amino-3,5-dimethyladamantane), a drug used in the management of Alzheimer's disease. This guide provides a comprehensive overview of the , its synthesis, reactivity, and pharmacological context, tailored for researchers and drug development professionals.

Chemical Identity and Molecular Structure

The structure of this compound is defined by three key components: the adamantane core, a methyl group at a bridgehead position (C3), and an acetamide group at the other bridgehead position (C1). The methyl substituent fine-tunes the molecule's steric and electronic properties, which can be critical for its interaction with biological targets.[4]

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 778-09-6 | Benchchem[4], PubChem[5] |

| Molecular Formula | C₁₃H₂₁NO | Benchchem[4], PubChem[5] |

| Molecular Weight | 207.31 g/mol | Benchchem[4], PubChem[5] |

| InChI Key | SANVSQCVSVDXSG-UHFFFAOYSA-N | Benchchem[4], PubChem[5] |

| Canonical SMILES | CC(=O)NC12CC3CC(C1)CC(C3)(C2)C | PubChem[5] |

| Synonyms | N-Acetyl Demethyl Memantine, 1-Acetamido-3-methyladamantane, 1-Acetylamino-3-Methyl Adamantane | PubChem[5] |

Below is a diagram illustrating the structural relationships between the adamantane core and its key derivatives, including this compound.

Caption: Structural relationships of key adamantane derivatives.

Physicochemical Properties

The physical properties of this compound are dictated by its bulky, nonpolar adamantane cage and the polar acetamide group. It is supplied as a stable solid and should be stored in a cool, dry place.[4]

Table 2: Physical and Chemical Properties

| Property | Value | Notes and Source |

|---|---|---|

| Physical State | Solid | Supplied as a stable solid.[4] |

| Density | 1.06 g/cm³ | Benchchem[4] |

| Boiling Point | 349.9°C at 760 mmHg | Benchchem[4] |

| Flash Point | 209.5°C | Benchchem[4] |

| Melting Point | Not available | For comparison, N-(1-adamantyl)acetamide melts at 148-149°C[6], and N-(3,5-dimethyl-1-adamantyl)acetamide melts at 110-115°C.[7] |

| Solubility | Not specified | Adamantane derivatives are generally soluble in organic hydrocarbons[1] and may show solubility in alcohols like methanol.[7] High lipophilicity is a key feature.[3] |

| XLogP3 | 3.3 | A computed value indicating high lipophilicity.[5] |

Synthesis and Chemical Reactivity

Primary Synthesis: The Ritter Reaction

The most direct and established method for synthesizing this compound is the Ritter reaction.[4] This powerful C-N bond-forming reaction is exceptionally well-suited for adamantane derivatives due to the remarkable stability of the bridgehead adamantyl carbocation.[4]

Causality and Mechanism: The reaction begins with the treatment of a suitable precursor, such as 3-methyl-1-adamantanol or 1-bromo-3-methyladamantane, with a strong acid (e.g., sulfuric acid).[4] The acid promotes the formation of a highly stable tertiary carbocation at the C1 position of the adamantane cage. This stability is the driving force of the reaction. The nitrogen atom of the solvent, acetonitrile, then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate. The final step involves the hydrolysis of this intermediate, which yields the this compound product.[4]

Sources

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound|CAS 778-09-6 [benchchem.com]

- 5. This compound | C13H21NO | CID 301529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(1-Adamantyl)acetamide | 880-52-4 [chemicalbook.com]

- 7. N-Acetyl-3,5-dimethyl-1-adamantanamine | 19982-07-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

A-Technical-Guide-to-N-(3-methyl-1-adamantyl)acetamide-(CAS-778-09-6)

A Comprehensive Technical Guide to N-(3-methyl-1-adamantyl)acetamide (CAS 778-09-6): Properties, Synthesis, and Analytical Characterization

Abstract: This document provides a detailed technical overview of this compound, a derivative of adamantane. Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique rigid, lipophilic, three-dimensional structure. This guide consolidates the available physicochemical data, outlines a robust and detailed protocol for its synthesis and purification, and describes standard analytical methodologies for its structural confirmation and purity assessment. While this compound is primarily utilized as a chemical building block and research intermediate, this guide also explores its potential biological significance based on the known activities of structurally related adamantane amides.[1] This whitepaper is intended for researchers, chemists, and drug development professionals engaged in the synthesis and evaluation of novel adamantane-based compounds.

Physicochemical Properties

This compound is a solid organic compound characterized by the stable adamantane cage structure.[1] Its key identifiers and physicochemical properties, compiled from established chemical databases, are summarized below.[2]

| Property | Value | Source |

| CAS Number | 778-09-6 | PubChem[2] |

| Molecular Formula | C13H21NO | BenchChem[1], PubChem[2] |

| Molecular Weight | 207.31 g/mol | BenchChem[1], PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | N-Acetyl Demethyl Memantine, 1-Acetamido-3-methyladamantane | PubChem[2], Veeprho[3] |

| Density | 1.06 g/cm³ | BenchChem[1] |

| Boiling Point | 349.9 °C at 760 mmHg | BenchChem[1] |

| Flash Point | 209.5 °C | BenchChem[1] |

| XLogP3 | 3.3 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

Synthesis and Purification

The most direct and established method for the synthesis of this compound is via the Ritter reaction . This reaction involves the generation of a stable tertiary carbocation from a suitable precursor, such as 3-methyl-1-adamantanol or 1-bromo-3-methyladamantane, in the presence of a strong acid. This carbocation is then trapped by a nitrile (acetonitrile in this case) to form a nitrilium ion, which upon hydrolysis, yields the desired amide.

Synthesis Workflow

The overall workflow for the synthesis and purification is depicted below. The process begins with the acid-catalyzed reaction of the adamantane precursor with acetonitrile, followed by neutralization, extraction of the crude product, and final purification by recrystallization.

Caption: Synthesis and Purification Workflow Diagram.

Detailed Step-by-Step Protocol: Synthesis via Ritter Reaction

This protocol is adapted from standard procedures for the Ritter reaction on adamantane substrates.

Materials:

-

3-methyl-1-adamantanol

-

Acetonitrile (CH₃CN), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water (H₂O)

-

Ice

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 3-methyl-1-adamantanol (1.0 eq) in acetonitrile (10-15 volumes).

-

Acid Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add concentrated sulfuric acid (2.0-3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The causality for this slow, cooled addition is to control the highly exothermic reaction and prevent unwanted side reactions.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice. This step hydrolyzes the intermediate nitrilium ion to the final amide product and dilutes the acid.

-

Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate until the pH is ~7-8. This step is critical for ensuring the product is in its neutral form for efficient extraction into an organic solvent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 20 mL).

-

Washing & Drying: Combine the organic layers and wash sequentially with deionized water and brine. The brine wash helps to remove residual water from the organic phase. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound as a white solid.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of standard analytical techniques should be employed.

Analytical Workflow

Caption: Analytical Characterization Workflow.

Expected Analytical Data

The following table summarizes the expected data from key analytical techniques. These predictions are based on the known structure of the molecule and typical values for related compounds.

| Technique | Expected Results |

| ¹H NMR (CDCl₃) | δ (ppm): ~5.5-6.5 (broad s, 1H, N-H ), ~2.1-1.5 (m, adamantyl CH ₂ and CH ), 1.95 (s, 3H, COCH ₃), 0.85 (s, 3H, adamantyl-CH ₃). The broad singlet for the amide proton is characteristic and its integration validates the presence of the N-H group. |

| ¹³C NMR (CDCl₃) | δ (ppm): ~169 (C=O), ~57 (quaternary C-N), ~50-30 (adamantyl CH₂, CH), ~29 (adamantyl CH₃), ~24 (acetyl CH₃). The chemical shift of the carbonyl carbon is a key diagnostic peak. |

| Mass Spec. (ESI+) | m/z: 208.16 [M+H]⁺, 230.15 [M+Na]⁺. The accurate mass measurement confirms the elemental composition (C₁₃H₂₁NO). |

| IR Spectroscopy | ν (cm⁻¹): ~3300 (N-H stretch), ~2900 (C-H stretch, adamantyl), ~1640 (C=O stretch, Amide I band), ~1550 (N-H bend, Amide II band). The strong carbonyl absorption is a definitive marker for the amide functional group. |

Potential Biological Significance and Future Directions

While this compound itself is not extensively studied for biological activity, the adamantane scaffold is a privileged structure in medicinal chemistry.[4] Adamantane derivatives have demonstrated a wide range of therapeutic applications.[4][5]

-

Antiviral Activity: Amantadine and Rimantadine are well-known antiviral drugs used against Influenza A.[4] The lipophilic adamantane cage is thought to interact with viral ion channels.

-

CNS Activity: Memantine, an adamantane amine, is an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[6] The compound of interest, N-Acetyl Demethyl Memantine, is structurally related.[2] The bulky adamantyl group can facilitate passage through the blood-brain barrier and modulate receptor binding.[6]

-

Other Activities: Various adamantane derivatives have been investigated for antibacterial, anticancer, and anti-inflammatory properties.[4][7]

Future Research: Given its structural features, this compound serves as an excellent candidate for:

-

Screening in Antiviral and CNS-related Assays: To determine if it possesses activity similar to other adamantane drugs.

-

Use as a Synthetic Intermediate: The acetamide group can be hydrolyzed back to the primary amine, providing a protected form of 3-methyl-1-adamantylamine for further functionalization in drug discovery programs.[1]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.[1]

-

General Handling: Use in a well-ventilated area or fume hood. Avoid formation of dust and aerosols.[8] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]

-

Storage: Store in a cool, dry place in a tightly sealed container.[1]

-

Toxicity: The toxicological properties have not been thoroughly investigated.[10] Structurally related acetamides are suspected of causing cancer (H351).[9][10] Handle as a potentially hazardous substance.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

This compound (CAS 778-09-6) is a well-defined chemical entity with a straightforward synthesis via the Ritter reaction. Its primary value lies in its role as a research chemical and a versatile building block for the synthesis of more complex adamantane derivatives for pharmaceutical and materials science applications. This guide provides the foundational technical information required for its synthesis, characterization, and safe handling, offering a starting point for researchers looking to explore the potential of this and related adamantane structures.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Available from: [Link]

-

PubMed Central. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Biological activity of adamantane analogues. Available from: [Link]

-

Veeprho. N-(3-amino-5,7-dimethyl adamantan-1-yl) acetamide | CAS 2512210-35-2. Available from: [Link]

-

ACS Omega. Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. American Chemical Society. Available from: [Link]

-

Penta Chemicals. Safety Data Sheet - Acetamide. Available from: [Link]

Sources

- 1. This compound|CAS 778-09-6 [benchchem.com]

- 2. This compound | C13H21NO | CID 301529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Characterization of N-(3-methyl-1-adamantyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-methyl-1-adamantyl)acetamide, a derivative of the rigid, cage-like hydrocarbon adamantane, is a compound of significant interest in medicinal chemistry and materials science. Its unique three-dimensional structure imparts desirable properties such as lipophilicity and metabolic stability to parent molecules. A thorough understanding of its chemical identity and purity is paramount for its application in research and development. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide details the principles behind the spectral features, experimental protocols for data acquisition, and a comprehensive interpretation of the expected data, grounded in established scientific principles and data from analogous structures.

Introduction: The Significance of Spectroscopic Analysis

In the realm of chemical synthesis and drug discovery, unambiguous structural confirmation and purity assessment are non-negotiable. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular architecture of a compound. For a molecule like this compound, with its distinct adamantane cage and amide functionality, each spectroscopic method offers a unique window into its structural intricacies.

-

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, including the number and connectivity of atoms.

-

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in the molecule, particularly the characteristic vibrations of the amide linkage.

-

Mass Spectrometry (MS) determines the molecular weight of the compound and offers insights into its fragmentation patterns, which can further confirm the structure.

This guide will systematically dissect the expected spectroscopic signature of this compound, providing a robust framework for its characterization.

Molecular Structure and Synthesis Overview

This compound possesses a molecular formula of C₁₃H₂₁NO and a molecular weight of 207.31 g/mol .[1][2] The structure features a tricyclic adamantane core, substituted at one bridgehead position (C1) with an acetamido group and at another bridgehead position (C3) with a methyl group.

Caption: Molecular structure of this compound.

A common synthetic route to N-adamantyl amides is the Ritter reaction.[1] This reaction involves the treatment of an adamantyl carbocation precursor, such as a tertiary alcohol or halide, with a nitrile in the presence of a strong acid. For this compound, 3-methyl-1-adamantanol would be a suitable starting material, reacting with acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The analysis of both ¹H and ¹³C NMR spectra allows for a detailed mapping of the molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show several distinct signals corresponding to the different types of protons in the molecule. Due to the rigidity of the adamantane cage, the proton signals are often well-resolved, though some overlap is possible.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent can influence chemical shifts.[3]

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Higher field strengths will provide better signal dispersion.

-

Referencing: The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 5.5 - 6.5 | Broad Singlet | 1H | N-H | The amide proton is typically broad due to quadrupole broadening from the nitrogen and exchange with trace amounts of water. Its chemical shift is highly dependent on concentration and solvent. |

| ~ 2.1 - 2.3 | Multiplet | 2H | Adamantane CH | Protons on the methine carbons of the adamantane cage adjacent to the substituents will be deshielded. |

| ~ 1.9 - 2.1 | Multiplet | 4H | Adamantane CH ₂ | Methylene protons of the adamantane cage. |

| ~ 1.88 | Singlet | 3H | COCH ₃ | The acetyl methyl protons will appear as a sharp singlet. |

| ~ 1.5 - 1.7 | Multiplet | 8H | Adamantane CH ₂ | Remaining methylene protons of the adamantane cage. |

| ~ 0.85 | Singlet | 3H | Adamantane-CH ₃ | The methyl group on the adamantane cage will be a singlet and appear at a characteristic upfield chemical shift. |

Causality Behind Assignments:

-

The chemical shifts of the adamantane protons are influenced by the electronegativity of the substituents and their proximity. The protons closer to the electron-withdrawing amide group will be shifted downfield.

-

The rigidity of the adamantane cage leads to distinct chemical environments for protons that might otherwise be considered equivalent in more flexible systems.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the symmetry of the adamantane cage, several carbon signals may be observed.

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to a series of singlets, one for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to distinguish between CH, CH₂, and CH₃ groups.

-

Referencing: Chemical shifts are referenced to the solvent peak or TMS.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 170 | C =O | The carbonyl carbon of the amide group is highly deshielded and appears significantly downfield. |

| ~ 53 | C 1-N | The bridgehead carbon attached to the nitrogen is deshielded due to the electronegativity of the nitrogen atom. |

| ~ 40 - 50 | Adamantane C H₂ | Methylene carbons of the adamantane cage. |

| ~ 30 - 40 | Adamantane C H and C 3-CH₃ | Methine carbons and the quaternary carbon attached to the methyl group. |

| ~ 29 | Adamantane-C H₃ | The carbon of the methyl group attached to the adamantane cage. |

| ~ 24 | COC H₃ | The acetyl methyl carbon. |

Expert Insights:

The chemical shifts of the adamantane carbons are sensitive to the nature and position of substituents. The introduction of the acetamido and methyl groups breaks the symmetry of the parent adamantane molecule, leading to a more complex ¹³C NMR spectrum than that of unsubstituted adamantane.[4][5] The additivity of substituent effects can often be used to predict the chemical shifts in disubstituted adamantanes with reasonable accuracy.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the secondary amide group and the C-H bonds of the adamantane and methyl groups.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR - Attenuated Total Reflectance) or as a solution in a suitable solvent (e.g., CCl₄, CHCl₃).

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3300 | Strong, Sharp | N-H stretch | Secondary Amide |

| ~ 2850 - 2950 | Strong | C-H stretch | Adamantane & Methyl |

| ~ 1640 | Strong | C=O stretch (Amide I) | Secondary Amide |

| ~ 1550 | Strong | N-H bend (Amide II) | Secondary Amide |

| ~ 1450 | Medium | C-H bend | Adamantane & Methyl |

| ~ 1370 | Medium | C-H bend | Methyl |

Trustworthiness of Interpretation:

The presence of strong bands around 3300 cm⁻¹, 1640 cm⁻¹, and 1550 cm⁻¹ is a highly reliable indicator of a secondary amide functionality. The exact positions of these bands can be influenced by hydrogen bonding, which is more prevalent in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. This data is crucial for confirming the molecular formula and gaining further structural insights.

Experimental Protocol:

-

Ionization: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds like adamantane derivatives. Electrospray Ionization (ESI) can be used for less volatile compounds or for obtaining the protonated molecule.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum (EI):

| m/z | Proposed Fragment | Rationale |

| 207 | [M]⁺ | Molecular ion peak, confirming the molecular weight. |

| 192 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 150 | [C₁₀H₁₅NH₂]⁺ | Loss of the acetyl group. |

| 149 | [C₁₀H₁₅N]⁺ | Further fragmentation of the above ion. |

| 135 | [C₁₀H₁₅]⁺ | Formation of the adamantyl cation, a very stable carbocation. This is often a prominent peak in the mass spectra of adamantane derivatives.[6][7] |

| 93, 79, 67 | Adamantane fragments | Characteristic fragmentation pattern of the adamantane cage.[6] |

| 43 | [CH₃CO]⁺ | Acylium ion, characteristic of the acetyl group. |

digraph "Mass_Fragmentation" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368"];M [label="[M]⁺˙\nm/z = 207"]; M_minus_CH3 [label="[M - CH₃]⁺\nm/z = 192"]; Adamantyl_cation [label="[C₁₀H₁₅]⁺\nm/z = 135"]; Acylium [label="[CH₃CO]⁺\nm/z = 43"]; Adamantyl_amine_fragment [label="[C₁₀H₁₅NH₂]⁺˙\nm/z = 150"];

M -> M_minus_CH3 [label="- •CH₃"]; M -> Adamantyl_cation [label="- CH₃CONH₂"]; M -> Acylium [label="- •C₁₁H₁₈N"]; M -> Adamantyl_amine_fragment [label="- CH₂=C=O"]; }

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Authoritative Grounding:

The fragmentation of 1-substituted adamantanes often proceeds through pathways that lead to the stable 1-adamantyl cation.[8] The loss of the substituent as a neutral molecule or radical is a common fragmentation route.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a detailed and self-validating system for its structural confirmation and purity assessment. The predicted ¹H and ¹³C NMR spectra offer a complete map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of the key secondary amide functionality. Mass spectrometry corroborates the molecular weight and reveals characteristic fragmentation patterns consistent with the adamantane core. By understanding the principles behind these spectroscopic techniques and the expected data, researchers can confidently identify and characterize this important adamantane derivative, ensuring the integrity of their scientific investigations.

References

- Pehk, T., et al. (1973). ¹³C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 5(11), 521-525.

-

Gagnon, J. L., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 419-425. [Link]

-

This compound. PubChem. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-17. [Link]

- Infrared Spectroscopy of Amides. St.

- Majumdar, K. C., & Chattopadhyay, S. K. (1988). Mass spectral fragmentation of substituted adamantane-2,4-diones. Indian Journal of Chemistry, 27B, 624-627.

-

Acetamide. Human Metabolome Database. [Link]

-

Dolejšek, Z., & Hala, S. (1971). Mass spectrometry of 1-substituted adamantanes. Effect of functional groups on the primary fragmentation pathways. The Journal of Organic Chemistry, 36(5), 767-771. [Link]

-

Krishnamurthy, V. V., Iyer, P. S., & Olah, G. A. (1983). Study of Substituent Effects on One-Bond ¹³C-¹³C NMR Coupling Constants in Adamantane Derivatives. The Journal of Organic Chemistry, 48(20), 3373-3378. [Link]

-

Structural, Physical, and Spectral Characteristics of Amides. (2021, July 31). Chemistry LibreTexts. [Link]

- IR Spectroscopy Tutorial: Amines. University of Colorado Boulder.

-

Comparison between experimental infrared spectrum of acetamide and... ResearchGate. [Link]

-

¹H NMR spectra (aliphatic region) of acetamide Ac16 in CDCl₃ at 20 °C... ResearchGate. [Link]

-

Zhang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8886-8893. [Link]

-

Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column. (2018, February 19). SIELC Technologies. [Link]

-

Adamantane. Wikipedia. [Link]

-

Morcombe, C. R., & Zilm, K. W. (2003). Chemical shift referencing in MAS solid state NMR. Journal of Magnetic Resonance, 162(2), 479-486. [Link]

-

Bodi, A., et al. (2017). Dissociative ionisation of adamantane: a combined theoretical and experimental study. Physical Chemistry Chemical Physics, 19(45), 30716-30725. [Link]

-

N-(3,5-dimethyl-1-adamantyl)acetamide. PubChem. [Link]

- Adamantane (1H/13C Pulse Calibration/Shimming/Chemical Shift Reference).

-

The FT-IR spectrum of the o-acetamide. ResearchGate. [Link]

Sources

- 1. This compound|CAS 778-09-6 [benchchem.com]

- 2. This compound | C13H21NO | CID 301529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. kbfi.ee [kbfi.ee]

- 5. Adamantane(281-23-2) 13C NMR [m.chemicalbook.com]

- 6. Adamantane - Wikipedia [en.wikipedia.org]

- 7. Dissociative ionisation of adamantane: a combined theoretical and experimental study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP05957D [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility and Stability of N-(3-methyl-1-adamantyl)acetamide

Introduction

N-(3-methyl-1-adamantyl)acetamide, a derivative of the rigid, tricyclic hydrocarbon adamantane, represents a class of compounds with significant potential in medicinal chemistry.[1] The adamantane cage imparts unique properties, including high lipophilicity and metabolic stability, making it a privileged scaffold in drug design.[2] This compound, also known as N-Acetyl Demethyl Memantine, is structurally related to memantine, a drug used in the treatment of Alzheimer's disease.[3] Understanding the fundamental physicochemical properties of solubility and stability is a non-negotiable prerequisite for the successful development of any new chemical entity into a viable pharmaceutical product.[4]

This guide provides a comprehensive technical overview of the theoretical and practical aspects of characterizing the solubility and stability of this compound. It is intended for researchers and drug development professionals, offering not just protocols, but the scientific rationale underpinning the experimental design, thereby ensuring a robust and self-validating approach to compound characterization.

Physicochemical Profile

A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental studies. These properties dictate its behavior in various environments and inform the selection of analytical techniques.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 778-09-6 | Benchchem[1] |

| Molecular Formula | C₁₃H₂₁NO | PubChem[3] |

| Molecular Weight | 207.31 g/mol | PubChem[3] |

| Computed XLogP3 | 3.3 | PubChem[3] |

| Boiling Point | 349.9 °C at 760 mmHg | Benchchem[1] |

| Density | 1.06 g/cm³ | Benchchem[1] |

The high calculated XLogP3 value of 3.3 suggests significant lipophilicity, a direct consequence of the bulky, nonpolar adamantane cage.[3] This property predicts that the compound will likely exhibit poor aqueous solubility but good solubility in organic solvents.[5] The presence of the acetamide group, with its capacity for hydrogen bonding, provides a degree of polarity that may slightly offset the hydrophobicity of the adamantane core.[3]

Section 1: Solubility Characterization

Solubility is a critical determinant of a drug's bioavailability and dictates formulation strategies.[4] For this compound, its high lipophilicity presents a foreseeable challenge. We will explore methodologies to quantify both its kinetic and thermodynamic solubility.

Theoretical Considerations

The dissolution of a solid in a solvent is governed by the balance between lattice energy (the energy holding the crystal together) and solvation energy (the energy released upon interaction with solvent molecules). The adamantane structure leads to a stable, rigid crystal lattice.[5] For aqueous solubility, the energy required to break this lattice and disrupt the hydrogen-bonding network of water must be overcome by the favorable interactions between the compound and water molecules. Given the molecule's predominantly nonpolar nature, this is energetically unfavorable, leading to expected low aqueous solubility.

Experimental Approach: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two key solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., pH, temperature) when the system has reached equilibrium.[6] The traditional "shake-flask" method is the gold standard for this determination.[7]

-

Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration organic stock solution (typically DMSO), precipitates out in an aqueous medium.[6] This is often a higher-throughput assay used in early discovery to flag potential solubility issues.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is designed to establish the equilibrium solubility of this compound in various physiologically relevant aqueous buffers.

Causality: The choice of pH 1.2, 4.5, and 6.8 buffers is intentional, as they simulate the pH conditions of the stomach, duodenum, and distal small intestine, respectively, providing critical data for predicting oral absorption.

Protocol Steps:

-

Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to separate 2 mL glass vials containing 1 mL of each test buffer (pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate).

-

Equilibration: Seal the vials and place them in a shaking incubator set to 25°C (or 37°C for biopharmaceutical relevance) for at least 24-48 hours. The extended time is crucial to ensure equilibrium is reached.[7] Visual confirmation of undissolved solid must be present at the end of the incubation period to ensure saturation.[7]

-

Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling & Dilution: Carefully remove a known aliquot of the supernatant (e.g., 100 µL) without disturbing the pellet. Dilute the aliquot with an appropriate mobile phase or solvent mixture to a concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV or LC-MS method. A simple UV-Vis spectrophotometric method could also be developed, potentially after complexation with a reagent like bromophenol blue to shift the absorption maximum to a more selective wavelength.[8]

-

Calculation: Determine the concentration in the original supernatant by back-calculating from the diluted sample, accounting for the dilution factor. The experiment should be performed in triplicate for statistical validity.

Data Presentation: Predicted Solubility Profile

While experimental data is pending, a predicted profile based on the compound's structure is presented below.

| Solvent/Medium | Predicted Solubility | Rationale |

| Aqueous Buffer (pH 1.2, 4.5, 6.8) | Very Poorly Soluble (<10 µg/mL) | High lipophilicity (XLogP3=3.3); neutral amide group does not ionize in this pH range. |

| Methanol | Slightly Soluble | Polar protic solvent can interact with the amide group. |

| Chloroform | Soluble | Apolar solvent compatible with the adamantane cage. |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | Aprotic, highly polar solvent capable of dissolving a wide range of compounds. |

This table is illustrative. Actual values must be determined experimentally.

Section 2: Stability Characterization & Forced Degradation

Stability testing is a cornerstone of drug development, providing evidence on how the quality of a drug substance changes over time under various environmental factors.[9] The International Council for Harmonisation (ICH) Q1A(R2) guideline provides the regulatory framework for this process.[10][11]

Forced Degradation (Stress Testing)

Forced degradation studies are intentionally aggressive experiments designed to accelerate the degradation of a compound.[12] Their primary purposes are:

-

To identify likely degradation products and establish degradation pathways.[10]

-

To demonstrate the specificity of the analytical methods—a truly "stability-indicating" method must be able to resolve the intact drug from all its degradation products.[13]

-

To understand the intrinsic stability of the molecule.[10]

A target degradation of 5-20% is generally considered optimal to generate a sufficient amount of degradants for detection without destroying the molecule entirely.[14][15]

Protocol: Forced Degradation Study

This protocol outlines the stress conditions required by the ICH guidelines.[10] A stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile should be used.[14]

Protocol Steps:

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 M HCl.

-

Incubate at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 2, 6, 24 hours).

-

At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, dilute, and analyze.

-

Rationale: The amide bond is susceptible to acid-catalyzed hydrolysis, which would yield 3-methyl-1-adamantylamine and acetic acid.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH.

-

Incubate under the same conditions as acid hydrolysis.

-

At each time point, withdraw a sample, neutralize it with 0.1 M HCl, dilute, and analyze.

-

Rationale: Base-catalyzed hydrolysis of the amide bond is a primary and predictable degradation pathway.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of 3-6% hydrogen peroxide (H₂O₂).

-

Incubate at room temperature for up to 24 hours.

-

Analyze samples at various time points.

-

Rationale: While the adamantane core is generally resistant to oxidation, this tests the overall molecule's susceptibility to oxidative stress.

-

-

Thermal Degradation:

-

Store the solid compound in a controlled oven at an elevated temperature (e.g., 60°C or 10°C increments above the accelerated stability condition).[10]

-

Store a solution of the compound under the same conditions.

-

Analyze samples at various time points.

-

Rationale: This assesses the intrinsic thermal stability of the compound in both solid and solution states.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to a light source conforming to ICH Q1B guidelines (providing both UV and visible light).

-

Include a dark control sample wrapped in aluminum foil.

-

Analyze the exposed and control samples after a specified duration.

-

Rationale: This determines if the compound is light-sensitive, which has implications for manufacturing and packaging.

-

Proposed Degradation Pathway

The most probable degradation pathway for this compound under hydrolytic (acidic or basic) conditions is the cleavage of the amide bond.

Data Presentation: Forced Degradation Summary

Results from the forced degradation studies should be compiled into a clear summary table.

| Stress Condition | Reagent/Condition | Time | % Degradation | No. of Degradants |

| Acid Hydrolysis | 0.1 M HCl, 80°C | 24h | Data | Data |

| Base Hydrolysis | 0.1 M NaOH, 80°C | 6h | Data | Data |

| Oxidation | 6% H₂O₂, RT | 24h | Data | Data |

| Thermal (Solid) | 60°C | 7 days | Data | Data |

| Photolytic | ICH Q1B Light Source | 7 days | Data | Data |

This table is a template. Actual conditions and time points may need to be optimized to achieve the target 5-20% degradation.

Section 3: Analytical Methodologies

A validated, stability-indicating analytical method is essential for accurate quantification in all solubility and stability studies.[10] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

Workflow for Method Development

Causality and Trustworthiness: The critical step is analyzing the forced degradation samples.[15] This step validates the method's primary purpose: to separate the parent compound from all potential degradation products, ensuring that any measured decrease in the parent peak is due to actual degradation and not co-elution with an impurity.

Conclusion

This guide outlines a scientifically rigorous framework for the comprehensive characterization of the solubility and stability of this compound. By integrating theoretical principles with established, industry-standard protocols, researchers can generate a robust data package. The inherent lipophilicity of the adamantane core suggests that poor aqueous solubility will be a key challenge to address in formulation development. The amide linkage represents the most likely point of metabolic and chemical instability via hydrolysis. The systematic application of forced degradation studies is paramount, not only for understanding these liabilities but for developing the validated, stability-indicating analytical methods required for all subsequent stages of drug development.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Wikipedia. Adamantane. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Google Patents. RU2401828C2 - N-(1-adamantyl)acetamide synthesis method.

-

Sobczak, A., et al. (2013). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method. Drug Development and Industrial Pharmacy. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

-

Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ICH. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

PharmaCompass. Acetamide, N-tricyclo[3.3.1.1(3,7)-]dec-1-yl. [Link]

-

Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

-

Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ADMET & DMPK. [Link]

-

SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

-

ResearchGate. Four-Directional Synthesis of Adamantane Derivatives. [Link]

-

ACS Publications. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. [Link]

Sources

- 1. This compound|CAS 778-09-6 [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C13H21NO | CID 301529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rheolution.com [rheolution.com]

- 5. Adamantane - Wikipedia [en.wikipedia.org]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biopharminternational.com [biopharminternational.com]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. sgs.com [sgs.com]

The Derivative in Focus: A Technical Guide to N-(3-methyl-1-adamantyl)acetamide, a Memantine Analog

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical overview of N-(3-methyl-1-adamantyl)acetamide, a derivative of the well-known Alzheimer's drug, memantine. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a blend of technical accuracy and practical insight.

Introduction: The Rationale for Memantine Derivatives

Memantine, an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, has carved a niche in the symptomatic treatment of moderate-to-severe Alzheimer's disease.[1][2] Its unique mechanism of action, which involves blocking the pathological overstimulation of NMDA receptors by glutamate without interfering with normal synaptic transmission, has made it a subject of extensive research.[1][2][3] The adamantane cage is a key structural feature of memantine and is crucial for its activity.[1] The exploration of memantine derivatives, such as this compound, is a logical progression in medicinal chemistry. The goal is to fine-tune the pharmacological profile, potentially enhancing efficacy, altering pharmacokinetic properties, or reducing side effects. This compound, also known as "N-Acetyl Demethyl Memantine," presents an interesting modification where the primary amine of memantine is replaced by an acetamide group.[4] This alteration is expected to impact the molecule's polarity, hydrogen bonding capacity, and metabolic stability, thereby influencing its biological activity.

Synthesis and Characterization: From Precursor to Purified Compound

The synthesis of this compound is most commonly achieved via the Ritter reaction, a robust and well-established method for the formation of N-substituted amides from nitriles and carbocation precursors.[1]

Synthetic Workflow: The Ritter Reaction

The synthesis begins with a suitable 3-methyl-adamantane precursor, such as 3-methyl-1-adamantanol or 1-bromo-3-methyladamantane. In the presence of a strong acid, a stable tertiary carbocation is formed at the 1-position of the adamantane cage. This carbocation is then attacked by the nitrogen atom of a nitrile, typically acetonitrile, to form a nitrilium ion intermediate. Subsequent hydrolysis yields the final product, this compound.[1]

Caption: Synthetic workflow for this compound via the Ritter reaction.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for the synthesis of similar adamantane derivatives.[5]

Materials:

-

1-Bromo-3-methyladamantane

-

Acetylamide

-

Concentrated Sulfuric Acid (96%)

-

Deionized Water

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-bromo-3-methyladamantane (1 equivalent) in acetylamide (10 equivalents).

-

Heat the mixture to 115°C with stirring.

-

Slowly add concentrated sulfuric acid (6 equivalents) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 115°C.

-

After the addition is complete, continue stirring the reaction mixture at 125°C for 3.5 hours.

-

Allow the mixture to cool to room temperature and then carefully pour it over crushed ice.

-

Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic extracts and wash them with deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized compound should be confirmed by various analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₁NO | [1][4] |

| Molecular Weight | 207.31 g/mol | [1][4] |

| Appearance | White to yellow crystalline powder | [6] |

| Melting Point | 148-149 °C (for N-(1-adamantyl)acetamide) | [6] |

| Boiling Point | 349.9 °C at 760 mmHg | [1] |

| Density | 1.06 g/cm³ | [1] |

| Flash Point | 209.5 °C | [1] |

Expected Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show characteristic signals for the adamantane cage protons, a singlet for the methyl group on the adamantane core, and a singlet for the acetyl methyl group, as well as a broad singlet for the amide proton.

-

¹³C NMR: The spectrum should display distinct signals for the carbon atoms of the adamantane skeleton, the methyl group carbon, the carbonyl carbon of the acetamide group, and the acetyl methyl carbon.[7]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound.[5]

Detailed Analytical Protocol: HPLC-MS for Purity Assessment

This protocol provides a general framework for the analysis of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and coupled to a Mass Spectrometer (MS).

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

Procedure:

-

Prepare a stock solution of the synthesized compound in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Prepare a series of dilutions for calibration standards.

-

Set the HPLC flow rate to 1.0 mL/min and the column temperature to 30°C.

-

Use a gradient elution method, for example: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 10% B.

-

Set the UV detector to monitor at a suitable wavelength (e.g., 210 nm).

-

Configure the mass spectrometer to operate in positive ion mode and scan for the expected molecular ion.

-

Inject the standards and the sample solution.

-

Analyze the resulting chromatograms and mass spectra to determine the purity of the compound.

Pharmacological Profile: A Potential Neuroprotective Agent

The structural similarity of this compound to memantine strongly suggests a potential interaction with the NMDA receptor.

Hypothesized Mechanism of Action

It is hypothesized that this compound, like memantine, acts as an uncompetitive antagonist at the NMDA receptor. The adamantane moiety is likely to bind within the ion channel of the receptor, thereby blocking the excessive influx of Ca²⁺ that leads to excitotoxicity. The replacement of the primary amine with an acetamide group may alter the binding affinity and kinetics compared to memantine.

Caption: Hypothesized mechanism of action of this compound at the NMDA receptor.

Proposed In Vitro Neuroprotection Assay

To evaluate the neuroprotective potential of this compound, an in vitro assay using primary neuronal cultures can be employed.[3][8][9][10]

Experimental Workflow:

Sources

- 1. This compound|CAS 778-09-6 [benchchem.com]

- 2. Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C13H21NO | CID 301529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

- 6. N-(1-Adamantyl)acetamide | 880-52-4 [chemicalbook.com]

- 7. kbfi.ee [kbfi.ee]

- 8. Frontiers | Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 [frontiersin.org]

- 9. Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oatext.com [oatext.com]

An In-depth Technical Guide to the Structural, Synthetic, and Pharmacological Relationship Between N-(3-methyl-1-adamantyl)acetamide and Amantadine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane scaffold represents a cornerstone in medicinal chemistry, lauded for its unique steric and lipophilic properties that have led to the development of significant therapeutic agents. Amantadine, the archetypal adamantane-based drug, established the clinical viability of this scaffold with its dual-action antiviral and anti-Parkinsonian activities. This guide delves into the nuanced relationship between amantadine and a structurally related derivative, N-(3-methyl-1-adamantyl)acetamide. While not a direct synthetic precursor to amantadine, this compound shares a common adamantane core and a convergent synthetic strategy, offering a compelling case study in scaffold-based drug design. We will dissect their relationship from three critical perspectives: structural analogy, comparative synthetic methodologies, and divergent pharmacological potential, providing researchers with a comprehensive technical framework for understanding and exploring this versatile chemical space.

The Adamantane Scaffold: A Privileged Structure in Medicinal Chemistry

Adamantane (tricyclo[3.3.1.13,7]decane) is a perfectly symmetrical, strain-free, and highly stable tricyclic hydrocarbon.[1] Its cage-like structure imparts a unique combination of rigidity and high lipophilicity, properties that have proven exceptionally valuable in drug design.[2] Incorporating an adamantane moiety into a molecule can enhance its metabolic stability, improve its pharmacokinetic profile by facilitating passage through biological membranes, and provide a rigid anchor for interacting with biological targets.[3] The discovery of amantadine's therapeutic properties in the 1960s catalyzed decades of research, cementing adamantane as a "privileged scaffold" and leading to a host of derivatives targeting a wide range of diseases, from viral infections and neurodegenerative disorders to cancer and diabetes.[1][4][5]

Amantadine: The Foundational Adamantane Therapeutic

Amantadine (1-aminoadamantane) is the parent compound of the adamantane drug class. Its serendipitous discovery as an anti-Parkinsonian agent, following its initial approval as an antiviral for Influenza A, highlights the diverse biological activities of this seemingly simple molecule.[6][7]

Chemical Structure and Properties

Amantadine is a primary aliphatic amine attached to one of the four equivalent bridgehead (tertiary) carbon atoms of the adamantane cage.[8] This structure is responsible for its characteristic lipophilicity and basicity.

| Property | Amantadine |

| IUPAC Name | adamantan-1-amine |

| Molecular Formula | C₁₀H₁₇N |

| Molecular Weight | 151.25 g/mol |

| Appearance | White crystalline powder |

| Key Feature | Unsubstituted adamantane core with a primary amine at a bridgehead position. |

| Data sourced from PubChem CID 2130.[8] |

Synthesis of Amantadine via an Acetamide Intermediate

The industrial synthesis of amantadine frequently proceeds through an N-acylated intermediate, N-(1-adamantyl)acetamide, which is then hydrolyzed to yield the final primary amine.[9][10] This common pathway underscores the importance of the Ritter reaction, a robust method for forming C-N bonds at sterically hindered positions like the adamantane bridgehead.

The process begins with a suitable adamantane precursor, such as 1-bromoadamantane. This precursor, in the presence of a strong acid like sulfuric acid, generates a highly stable tertiary adamantyl carbocation. This electrophile is then trapped by a nitrile (in this case, acetonitrile), forming a nitrilium ion intermediate. Subsequent hydrolysis yields the stable amide, N-(1-adamantyl)acetamide. The final step is the deacetylation of this intermediate under basic conditions to produce amantadine.[9][10]

Caption: Synthesis of this compound via Ritter reaction.

Elucidating the Core Relationship: A Comparative Analysis

The relationship between this compound and amantadine is one of structural analogy and shared synthetic heritage, not of direct conversion.

Structural Analogs, Not Synthetic Lineage

It is critical to understand that this compound is not an intermediate in the synthesis of amantadine. The direct N-acetylated precursor to amantadine is N-(1-adamantyl)acetamide. [11]The topic compound is the N-acetylated form of a different primary amine: 1-amino-3-methyladamantane.

This relationship is best visualized as follows:

Caption: Structural relationship between the amantadine and memantine-related families.

Convergent Synthesis Strategy

The primary link between these molecules is the Ritter reaction . This powerful chemical transformation serves as a convergent synthetic platform for accessing a wide variety of 1-aminoadamantane derivatives. By simply changing the adamantane precursor (unsubstituted, 3-methyl-substituted, 3,5-dimethyl-substituted, etc.), one can predictably synthesize the corresponding N-acetylated compound. This highlights a fundamental principle in medicinal chemistry: the functionalization of a core scaffold to generate a library of related compounds for structure-activity relationship (SAR) studies.

Divergent Pharmacological Focus

The structural differences—specifically the addition of methyl groups—lead to distinct pharmacological profiles.

-

Amantadine: Possesses a unique dual activity, targeting both the viral M2 channel and the dopaminergic/glutamatergic systems in the CNS. [6][8]* This compound: As the acetylated form of a memantine analog, its primary area of investigation would logically be in neuropharmacology. Memantine (1-amino-3,5-dimethyladamantane) is a well-established NMDA receptor antagonist used to treat Alzheimer's disease. [4][12]The addition of lipophilic methyl groups generally enhances a compound's ability to cross the blood-brain barrier and can alter its binding affinity for neurological targets. Therefore, this compound is best understood as a research compound within the chemical space of neuroactive adamantanes, distinct from amantadine's application profile.

Experimental Protocols

The following protocols are representative examples based on established literature procedures. [10][13]Researchers must adapt these protocols with appropriate safety measures and optimization for their specific laboratory conditions.

Protocol: Synthesis of Amantadine HCl via N-(1-adamantyl)acetamide

Step A: Synthesis of N-(1-Adamantyl)acetamide [10]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add acetylamide (3 molar equivalents). Heat the acetylamide to 115 °C until molten.

-

Addition of Reactants: Slowly add 1-bromoadamantane (1 molar equivalent) to the molten acetylamide over 30 minutes, maintaining the temperature.

-

Acid Catalyst: Carefully add concentrated sulfuric acid (96%, 6 molar equivalents) dropwise over 30 minutes, ensuring the temperature does not exceed 125 °C.

-

Reaction: Maintain the reaction mixture at 125 °C for 3.5 hours with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice. Extract the aqueous mixture with dichloromethane.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-(1-adamantyl)acetamide. The product can be further purified by recrystallization.

Step B: Hydrolysis to Amantadine and Salt Formation [10]

-

Reaction Setup: To a flask containing the crude N-(1-adamantyl)acetamide from Step A, add a solution of sodium hydroxide (e.g., 40% w/v) in a mixture of water and propylene glycol.

-

Hydrolysis: Heat the mixture to reflux (approx. 125-130 °C) for 7-8 hours until the hydrolysis is complete (monitored by TLC).

-

Extraction: Cool the mixture and extract with a suitable organic solvent like toluene or diethyl ether to isolate the free base, amantadine.

-

Salt Formation: Dry the organic extract and bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, to precipitate amantadine hydrochloride.

-

Isolation: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield pure amantadine hydrochloride.

Protocol: Synthesis of this compound

[13]

-

Reaction Setup: In a flask, dissolve 3-methyl-1-adamantanol (1 molar equivalent) in acetonitrile (used as both reactant and solvent).

-

Acid Catalyst: Cool the solution in an ice bath and slowly add a strong acid catalyst, such as concentrated sulfuric acid or trifluoroacetic acid (e.g., 2-3 molar equivalents).

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours (e.g., 4-12 hours) until TLC analysis indicates the consumption of the starting material.

-

Workup: Carefully pour the reaction mixture into a beaker of ice water and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide).

-

Extraction: Extract the product from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Conclusion